(3-ethyl-1-methyl-1H-pyrazol-4-yl)methanesulfonamide is a chemical compound characterized by its unique molecular structure and potential applications in various scientific fields. It features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a methanesulfonamide group, which is known for its biological activity. The compound's molecular formula is C7H13N3O2S, with a molecular weight of 203.26 g/mol.
This compound can be synthesized through various chemical reactions involving pyrazole derivatives and sulfonyl chlorides. It is primarily used in research settings, particularly in medicinal chemistry and material science.
(3-ethyl-1-methyl-1H-pyrazol-4-yl)methanesulfonamide belongs to the class of sulfonamides, which are compounds containing a sulfonamide functional group (-SO2NH2). It also falls under the category of heterocyclic compounds due to the presence of the pyrazole ring.
The synthesis of (3-ethyl-1-methyl-1H-pyrazol-4-yl)methanesulfonamide typically involves the reaction between 3-ethyl-1-methyl-1H-pyrazole and methanesulfonyl chloride. The reaction is conducted in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
The molecular structure of (3-ethyl-1-methyl-1H-pyrazol-4-yl)methanesulfonamide features:
| Property | Value | 
|---|---|
| Molecular Formula | C7H13N3O2S | 
| Molecular Weight | 203.26 g/mol | 
| IUPAC Name | (5-Ethyl-2-methylpyrazol-3-yl)methanesulfonamide | 
| InChI | InChI=1S/C7H13N3O2S/c1-3-6-4... | 
| InChI Key | KYSOURHXHMXNTD-UHFFFAOYSA-N | 
| Canonical SMILES | CCC1=NN(C(=C1)CS(=O)(=O)N)C | 
(3-Ethyl-1-methyl-1H-pyrazol-4-yl)methanesulfonamide can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for (3-Ethyl-1-methyl-1H-pyrazol-4-yl)methanesulfonamide involves its interaction with specific molecular targets such as enzymes or receptors:
The compound is typically characterized by:
Key chemical properties include:
| Property | Value | 
|---|---|
| Solubility | Soluble in polar solvents like water and ethanol | 
| Stability | Stable under standard laboratory conditions | 
(3-Ethyl-1-methyl-1H-pyrazol-4-yl)methanesulfonamide has several scientific applications:
 
                                    
                CAS No.: 2134602-45-0
 
                                    
                CAS No.: 1397-77-9
CAS No.: 11104-40-8
 
                                    
                CAS No.: 64918-85-0
 
                                    
                CAS No.: 591-81-1
CAS No.: 51800-34-1